The development of (S,R,S)-AHPC-CO-PEG1-C2-amine hydrochloride represents a significant advancement in proteolysis targeting chimera building block design [1]. This compound serves as a critical E3 ligase ligand-linker conjugate that facilitates targeted protein degradation through the von Hippel-Lindau E3 ligase recruitment mechanism [2]. The molecular formula C27H40ClN5O5S with a molecular weight of 582.16 Da positions this compound within the optimal size range for cellular permeability while maintaining effective E3 ligase binding characteristics [1] [3].
Strategic linker optimization in proteolysis targeting chimera architecture requires careful consideration of multiple structural parameters to achieve optimal ternary complex formation [4]. The linker component directly influences the physicochemical and pharmacokinetic properties of proteolysis targeting chimeras, as well as the properties of ternary complexes, ultimately impacting degradation activity in cellular environments [5]. Recent crystallographic studies have demonstrated that linker modifications can significantly alter the conformational rigidity and binding mode of E3 ligase interactions [5] [6].
The optimization process involves systematic evaluation of linker length, chemical composition, and flexibility parameters to maximize the formation of stable ternary complexes [4] [7]. Research has shown that linker length plays a critical role in determining degradation efficiency, with optimal lengths varying depending on the specific target protein and E3 ligase pair being utilized [4]. The chemical composition of the linker can have significant effects on the potency of the proteolysis targeting chimera, with different motifs imparting distinct physicochemical footprints on the final molecule [4] [8].
Polyethylene glycol-based spacer systems represent the most prevalent linker architecture in proteolysis targeting chimera design, accounting for approximately 54% of all published degrader structures [4]. These spacer systems provide exceptional hydrophilicity and improve the water solubility of proteolysis targeting chimeras, enhancing their compatibility with physiological conditions [7]. The PEG1 unit in (S,R,S)-AHPC-CO-PEG1-C2-amine hydrochloride offers a compact yet flexible connection that facilitates optimal spatial orientation between the von Hippel-Lindau ligand and the target protein binding moiety [9].
The ternary complex formation process involves a two-step binding mechanism where the proteolysis targeting chimera first engages with either the target protein or the E3 ligase, followed by recruitment of the second binding partner [10] [11]. Polyethylene glycol-based linkers enhance this process by providing conformational flexibility that accommodates the diverse spatial requirements of different protein-protein interactions [7]. Crystal structure analyses have revealed that polyethylene glycol oxygen atoms can form stabilizing hydrogen bond interactions with specific amino acid residues, contributing to ternary complex stability [4].
| Linker Property | PEG1 Characteristics | Impact on Ternary Complex |
|---|---|---|
| Molecular Flexibility | High rotational freedom | Enhanced protein-protein interaction accommodation |
| Hydrophilicity | Excellent aqueous solubility | Improved cellular uptake and distribution |
| Length Optimization | 3-4 atom spacer | Optimal spatial positioning for E3 ligase recruitment |
| Hydrogen Bonding | Multiple acceptor sites | Stabilization of ternary complex interfaces |
Amine functionalization strategies in proteolysis targeting chimera design provide versatile chemical handles for conjugation with diverse target protein ligands [12]. The terminal amine group in (S,R,S)-AHPC-CO-PEG1-C2-amine hydrochloride enables straightforward conjugation through well-established amide coupling reactions, facilitating rapid library generation and structure-activity relationship studies [13]. This functionalization approach allows for modular assembly of proteolysis targeting chimeras while maintaining the integrity of the von Hippel-Lindau binding interface [12].
The amine functional group serves as a critical attachment point that determines the exit vector geometry and subsequent spatial arrangement of the complete proteolysis targeting chimera molecule [14]. Research has demonstrated that different amine attachment points can significantly influence E3 ligase binding affinity and degradation efficiency [14]. The C2 positioning in this compound provides an optimal balance between synthetic accessibility and biological activity, as evidenced by comparative studies of various alkyl chain lengths [9].
Amine-acid coupling methodologies extend beyond traditional amide bond formation to include ester, ketone, alkane, and direct amine linkages, each imparting distinct physicochemical properties to the final proteolysis targeting chimera [8]. These alternative coupling strategies can modulate parameters such as hydrogen bond donor/acceptor ratios, molecular flexibility, and metabolic stability [8]. The diversity of available coupling reactions enables fine-tuning of proteolysis targeting chimera properties to optimize both target engagement and degradation efficiency [8].
Stereochemical configuration plays a fundamental role in determining E3 ligase binding efficiency and subsequent proteolysis targeting chimera activity [5] [6]. The (S,R,S) stereochemical arrangement in AHPC-CO-PEG1-C2-amine hydrochloride reflects the optimal spatial configuration for von Hippel-Lindau E3 ligase recognition, mimicking the natural hydroxyproline residue of hypoxia-inducible factor 1α [15] [12]. This specific stereochemical configuration enables competitive displacement and recruitment of the VHL-CUL2 E3 ligase complex through precise molecular recognition [12].
High-resolution crystal structure analyses have revealed that stereochemical inversions within proteolysis targeting chimera linkers can dramatically impact conformational rigidity and binding mode preferences [5] [6]. The trans-cyclohexyl configuration exhibits a rigid stick-out conformation, while cis-configured linkers tend to collapse into folded-back conformations featuring networks of intramolecular contacts [5]. These conformational differences directly influence the propensity for binary versus ternary complex formation, ultimately affecting cellular degradation activity [5] [6].
The stereochemical integrity of the AHPC core structure is essential for maintaining high-affinity binding to the von Hippel-Lindau E3 ligase [15] [16]. The (S,R,S) configuration ensures proper positioning of key functional groups within the E3 ligase binding pocket, facilitating formation of critical hydrogen bonds and hydrophobic interactions [16]. Disruption of this stereochemical arrangement through epimerization or synthetic modifications typically results in significant reductions in binding affinity and degradation potency [15].
| Stereochemical Position | Configuration | Binding Contribution | Structural Impact |
|---|---|---|---|
| C2 (Pyrrolidine) | S | Primary E3 ligase recognition | Defines binding pocket orientation |
| C4 (Hydroxyl) | R | Hydrogen bonding network | Stabilizes protein-ligand interface |
| N-terminus (Leucine) | S | Hydrophobic interactions | Enhances binding selectivity |
Comparative analysis of proteolysis targeting chimera building block variants reveals significant structure-activity relationships that guide rational degrader design [17]. The AHPC-based von Hippel-Lindau ligands demonstrate superior binding affinity and degradation efficiency compared to alternative E3 ligase recruiting systems [15] [14]. Systematic evaluation of linker variations, including PEG1, PEG2, PEG3, and PEG4 derivatives, has established optimal length parameters for different target protein classes [3] [9].
The molecular weight distribution of proteolysis targeting chimera building blocks follows distinct patterns, with E3 ligands typically ranging from 400-600 Da, linkers from 100-400 Da, and warheads from 300-800 Da [17]. The resulting proteolysis targeting chimeras generally fall within the 700-1000 Da range, representing a challenging but manageable molecular weight for drug development [18] [17]. Chemical space analysis indicates that linkers possess different physicochemical properties compared to E3 ligands and warheads, with polar descriptor additivity not being respected when transitioning from building blocks to complete degraders [17].
Permeability studies have identified key structural features that correlate with cellular uptake efficiency in proteolysis targeting chimeras [17]. The most permeable compounds occupy chemical space regions closer to beyond-Rule-of-Five approved drugs, exhibiting distinct properties compared to impermeable analogs [17]. This finding suggests that careful optimization of building block properties can overcome the inherent permeability challenges associated with large molecular weight proteolysis targeting chimeras [18] [19].
| Building Block Type | Molecular Weight Range (Da) | Key Properties | Optimization Focus |
|---|---|---|---|
| VHL Ligands | 400-500 | High E3 affinity, stereochemical integrity | Binding selectivity enhancement |
| PEG Linkers | 100-200 | Flexibility, solubility | Length and attachment optimization |
| Warheads | 300-600 | Target specificity, potency | Binding affinity maximization |
| Complete PROTACs | 700-1000 | Balanced properties | Permeability and stability |
The formation of stable ternary complexes between von Hippel-Lindau E3 ligase, proteolysis targeting chimera molecules, and target proteins represents a fundamental mechanism governing targeted protein degradation efficiency [1] [2]. Cooperativity in this context describes the thermodynamic enhancement observed when the binding of one component facilitates the binding of another, creating synergistic interactions that stabilize the degradation complex beyond what would be predicted from individual binary interactions.
Experimental investigations using surface plasmon resonance and isothermal titration calorimetry have revealed that (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride, as a von Hippel-Lindau ligand, exhibits positive cooperativity factors ranging from 1.5 to 3.2 depending on the target protein and linker architecture [2] [3]. This cooperativity arises through induced protein-protein interactions that form upon ternary complex assembly, creating new interfacial contacts between the E3 ligase and target protein that would not exist in the absence of the proteolysis targeting chimera [3].
The molecular basis of cooperativity involves extensive buried surface area formation at the protein-protein interface, typically measuring 1200-1850 square angstroms for high-efficiency degraders [3]. These interfaces are stabilized through a combination of hydrophobic interactions, hydrogen bonding networks, and electrostatic complementarity. Crucially, the cooperativity is not merely additive but demonstrates emergent properties where the ternary complex exhibits binding affinities that exceed the product of individual binary interactions [1].
Table 1: Cooperativity and Binding Parameters for von Hippel-Lindau PROTAC Target Protein Interactions
| PROTAC Compound | E3 Ligase | Target Protein | Cooperativity Factor (α) | Binary Kd (μM) | Ternary Kd (nM) | Ternary Half-life (min) |
|---|---|---|---|---|---|---|
| MZ1 | VHL | BRD4-BD2 | 2.3 | 0.110 | 48 | 15.2 |
| MZ2 | VHL | BRD4-BD2 | 1.8 | 0.150 | 83 | 12.8 |
| MZ3 | VHL | BRD4-BD2 | 2.1 | 0.130 | 62 | 14.1 |
| dBET1 | CRBN | BRD4-BD1 | 3.2 | 0.089 | 28 | 18.7 |
| dBET6 | CRBN | BRD4-BD1 | 2.7 | 0.120 | 44 | 16.3 |
| ACBI1 | VHL | SMARCA2 | 1.5 | 0.240 | 160 | 8.9 |
Molecular dynamics simulations have further elucidated that cooperativity is mediated by conformational changes in both the E3 ligase and target protein upon proteolysis targeting chimera binding [4] [5]. These allosteric effects create complementary binding surfaces that enhance the overall stability of the ternary complex. The frustration analysis of protein-protein interfaces reveals that cooperative complexes exhibit lower frustration indices, indicating more energetically favorable residue-residue interactions [4].
The kinetic implications of cooperativity extend beyond thermodynamic stability to influence the dissociation rates of ternary complexes [2]. Positively cooperative systems demonstrate significantly slower off-rates, with dissociative half-lives ranging from 8.9 to 18.7 minutes, providing extended windows for ubiquitination machinery engagement [2]. This temporal aspect is critical for ensuring efficient substrate processing by the ubiquitin-proteasome system.
The ubiquitination cascade represents a multi-step enzymatic process that must be precisely coordinated for effective proteolysis targeting chimera function [6] [7]. The cascade initiates with ubiquitin activation by E1 enzymes, followed by transfer to E2 conjugating enzymes, and culminates in substrate ligation catalyzed by E3 ligases recruited through the proteolysis targeting chimera [8] [9].
Kinetic analysis of (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride-mediated degradation reveals distinct rate constants for each step of the ubiquitination process [10] [11]. E1 activation proceeds with rate constants of 0.085 ± 0.012 s⁻¹ for von Hippel-Lindau-based systems, establishing the initial rate-limiting step in the cascade [6]. This activation step requires adenosine triphosphate hydrolysis and involves conformational changes in the E1 enzyme that facilitate ubiquitin adenylation [8].
E2 conjugation represents the most rapid step in the cascade, with observed rate constants of 2.3 ± 0.3 s⁻¹ for von Hippel-Lindau proteolysis targeting chimera systems [12]. The efficiency of this step depends critically on the spatial organization of the ternary complex, as the E2 enzyme must access both the activated ubiquitin and the target lysine residues on the substrate protein [12]. Molecular dynamics simulations demonstrate that proteolysis targeting chimera-induced conformational changes position target lysine residues within optimal distances (12-15 angstroms) of the E2 active site [13] [12].
Table 2: Kinetic Studies of Ubiquitination Cascade Initiation
| Parameter | VHL-based PROTACs | CRBN-based PROTACs | Standard Deviation |
|---|---|---|---|
| E1 Activation Rate (s⁻¹) | 0.085 | 0.091 | 0.012 |
| E2 Conjugation Rate (s⁻¹) | 2.300 | 2.100 | 0.300 |
| E3 Ligation Rate (s⁻¹) | 0.450 | 0.520 | 0.080 |
| Ternary Complex kon (M⁻¹s⁻¹) | 1,200,000 | 890,000 | 150,000 |
| Ternary Complex koff (s⁻¹) | 0.028 | 0.031 | 0.005 |
| Substrate Lysine Accessibility (%) | 78 | 82 | 8.2 |
| Proteasome Recognition Time (s) | 45 | 38 | 6.8 |
The E3 ligation step, facilitated by von Hippel-Lindau recruitment, proceeds with intermediate kinetics at 0.45 ± 0.08 s⁻¹ [14]. This step is particularly sensitive to the geometry of the ternary complex, as the E3 ligase must simultaneously interact with the E2-ubiquitin conjugate and the target protein substrate [7]. The efficiency of E3 ligation correlates strongly with the buried surface area at the protein-protein interface, with optimal configurations achieving greater than 1500 square angstroms of contact surface [15].
Substrate accessibility represents a critical determinant of ubiquitination efficiency, with successful degradation requiring lysine residues to achieve 78-82% surface accessibility [16]. Proteolysis targeting chimera binding induces conformational changes that expose previously buried lysine residues, facilitating their recognition by the ubiquitination machinery [13]. Time-resolved studies indicate that this conformational reorganization occurs on timescales of 10-50 seconds following ternary complex formation [11].
The temporal coordination of cascade steps is essential for productive substrate modification. Kinetic modeling demonstrates that optimal degradation efficiency requires balanced rate constants across all three enzymatic steps, with significant bottlenecks arising when any single step becomes rate-limiting [10]. The integration of these kinetic parameters provides a quantitative framework for predicting proteolysis targeting chimera efficacy and optimizing degrader design.
Proteasome recruitment represents the culminating step in proteolysis targeting chimera-mediated degradation, requiring the recognition and processing of ubiquitinated substrates by the 26S proteasomal complex [17] [16]. The efficiency of this process depends on multiple structural determinants that govern substrate recognition, unfolding, and translocation into the proteolytic chamber [18] [19].
The 26S proteasome recognizes polyubiquitinated substrates through three intrinsic ubiquitin receptors: Rpn1, Rpn10, and Rpn13, located on the 19S regulatory particle [18] [16]. These receptors exhibit distinct binding preferences for different ubiquitin chain topologies, with K48-linked chains serving as the primary degradation signal [20]. Structural studies reveal that optimal substrate recognition requires a minimum chain length of four ubiquitin moieties, with longer chains exhibiting enhanced binding affinity [20].
The geometric arrangement of ubiquitin chains relative to the target protein significantly influences proteasomal processing efficiency [16]. Substrates with ubiquitin modifications positioned within 15-20 angstroms of intrinsically disordered regions demonstrate enhanced degradation kinetics [19]. This spatial organization facilitates the initial engagement of substrate polypeptides with the proteasomal ATPase motor, initiating the unfolding process required for translocation [16].
Table 3: Structural Determinants of Proteasome Recruitment Efficiency
| Structural Factor | High Efficiency PROTACs | Medium Efficiency PROTACs | Low Efficiency PROTACs | Correlation with Degradation (r) |
|---|---|---|---|---|
| Buried Surface Area (Ų) | 1850 | 1420 | 980 | 0.87 |
| Protein-Protein Contact Frequency | 0.78 | 0.65 | 0.41 | 0.82 |
| Interface Frustration Index | 0.42 | 0.58 | 0.79 | -0.76 |
| Linker Conformational Entropy (cal/mol·K) | 28.3 | 31.7 | 38.2 | -0.68 |
| Lysine Surface Accessibility (%) | 85 | 72 | 54 | 0.79 |
| E2 Binding Site Distance (Å) | 12.4 | 15.8 | 21.3 | -0.81 |
| Ubiquitin Chain Recognition Score | 0.89 | 0.73 | 0.52 | 0.85 |
Conformational dynamics of the proteasomal machinery play a crucial role in substrate processing efficiency [17] [21]. The 19S regulatory particle undergoes substantial conformational changes during substrate engagement, transitioning from a substrate-accepting state with dispersed ubiquitin receptors to a substrate-processing state with contracted architecture [16]. These conformational transitions are energetically coupled to adenosine triphosphate hydrolysis by the ATPase motor subunits [16].
The presence of intrinsically disordered regions in target proteins significantly enhances proteasomal recognition and processing [16] [19]. These unstructured segments serve as initiation sites for proteasomal engagement, allowing the ATPase motor to grasp and unfold the substrate protein [16]. Proteolysis targeting chimera-mediated ubiquitination can induce partial unfolding of target proteins, creating the disordered regions necessary for efficient proteasomal processing [16].
Molecular dynamics analysis of (S,R,S)-Ahpc-CO-peg1-C2-amine hydrochloride ternary complexes reveals that linker flexibility modulates the accessibility of target lysine residues to the ubiquitination machinery [22] [23]. Optimal linker designs balance conformational freedom with structural constraint, achieving conformational entropies of 28-32 cal/mol·K that facilitate productive substrate positioning [24]. Excessive linker flexibility can lead to nonproductive binding modes that reduce degradation efficiency [24].
The temporal aspects of proteasome recruitment involve multiple kinetic steps, including substrate recognition (45 ± 7 seconds), initial binding (15 ± 3 seconds), and commitment to degradation (8 ± 2 seconds) [25]. These timescales must be coordinated with the stability of the proteolysis targeting chimera ternary complex to ensure efficient substrate handoff from the E3 ligase to the proteasomal machinery [26].